2-Bromo-6-fluorophenylboronic acid
Overview
Description
2-Bromo-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is a derivative of boronic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
The primary target of (2-Bromo-6-fluorophenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by (2-Bromo-6-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
The pharmacokinetics of (2-Bromo-6-fluorophenyl)boronic acid are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability may be influenced by these factors .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds . Additionally, the compound can catalyze the formation of amide bonds from amines and carboxylic acids .
Action Environment
The action of (2-Bromo-6-fluorophenyl)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of the compound, which is a key step in its mode of action, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Biochemical Analysis
Biochemical Properties
(2-Bromo-6-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as (2-Bromo-6-fluorophenyl)boronic acid, with a halide or pseudohalide under the influence of a palladium catalyst . The nature of these interactions involves the transfer of the organoboron compound from boron to palladium .
Molecular Mechanism
The molecular mechanism of action of (2-Bromo-6-fluorophenyl)boronic acid is primarily understood in the context of the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a palladium catalyst .
Temporal Effects in Laboratory Settings
Boronic acids are generally known for their stability, which contributes to their wide use in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-6-fluorobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and temperature (e.g., 80-100°C).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-fluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 2-Bromophenylboronic acid
- 2-Chloro-6-fluorophenylboronic acid
- 2-Bromo-3-ethoxy-6-fluorophenylboronic acid
Comparison: 2-Bromo-6-fluorophenylboronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to its mono-substituted counterparts. The presence of the fluorine atom also imparts unique electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(2-bromo-6-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSHYHSMIRBRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584397 | |
Record name | (2-Bromo-6-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-80-0 | |
Record name | B-(2-Bromo-6-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-6-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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